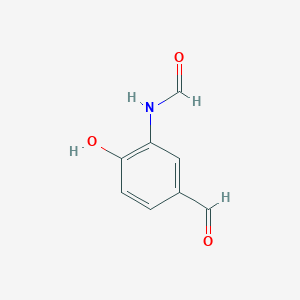

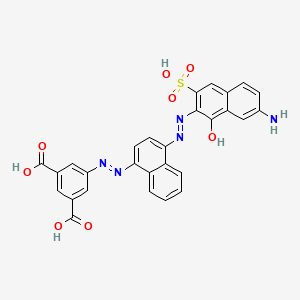

5/'-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/'-DEOXYGUANOSINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis involves protecting the guanosine molecule with specific groups to make it stable and reactive for further modifications. Roelen et al. (1991) detailed the solid-phase synthesis incorporating modified bases like 7-hydro-8-oxo-2'-deoxyguanosine, using 5'-(4,4'-dimethoxytrityl) protected derivatives for oligodeoxyribonucleotide assembly. This process highlights the complexity and precision required in synthesizing such modified nucleosides (Roelen et al., 1991).

Molecular Structure Analysis

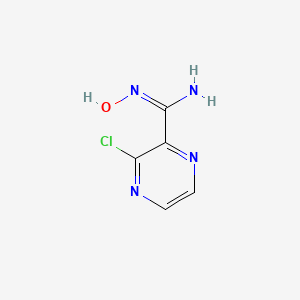

The molecular structure of 5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3'-deoxyguanosine is designed to facilitate specific chemical reactions. This structure features protective groups that shield sensitive sites during the synthesis process, enabling selective reactions to occur. For example, protective groups at the 5' and N2 positions prevent unwanted side reactions, maintaining the integrity of the guanosine core during synthesis and modifications (Oka et al., 2004).

Chemical Reactions and Properties

The chemical properties of this modified guanosine allow for its incorporation into oligonucleotides through specific reactions. For instance, its protected form can undergo efficient coupling reactions in the solid-phase synthesis of DNA and RNA. The protecting groups can be removed under controlled conditions, revealing the reactive sites necessary for forming phosphodiester bonds with adjacent nucleotides (Arnold et al., 1991).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, are crucial for its utility in nucleotide synthesis. Its design ensures compatibility with the solvents and conditions typically used in oligonucleotide assembly processes. The dimethoxytrityl and dimethylaminomethylidene groups contribute to the compound's overall stability and solubility, facilitating its use in various synthetic environments (Guzaev, 1992).

Chemical Properties Analysis

The specific chemical properties of 5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3'-deoxyguanosine, such as its reactivity with other nucleotide precursors, enable the controlled synthesis of oligonucleotides containing this modified base. Its reactivity is designed to allow for selective incorporation into oligonucleotides, providing a means to introduce specific modifications that can influence the properties of the resulting DNA or RNA strand (Mukobata et al., 2010).

Applications De Recherche Scientifique

“5/‘-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/’-DEOXYGUANOSINE” is a complex molecule that involves the use of a Dimethoxytrityl (DMT) group . The DMT group is a protecting group widely used for the protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis . It is usually bound to a molecule, but can exist as a stable cation in solution, where it appears bright orange .

One specific application of this compound is in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . This compound can be subsequently incorporated into oligodeoxynucleotides . It may be used as a research tool for antiviral and anticancer studies .

While it’s challenging to find more specific applications for “5/‘-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/’-DEOXYGUANOSINE”, it’s worth noting that compounds with a Dimethoxytrityl (DMT) group are widely used in the field of oligonucleotide synthesis .

For instance, “5 -O- (4,4 -Dimethoxytrityl)thymidine” is a pyrimidine that may be used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . This compound can be subsequently incorporated into oligodeoxynucleotides . It may be used as a research tool for antiviral and anticancer studies .

While it’s challenging to find more specific applications for “5/‘-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/’-DEOXYGUANOSINE”, it’s worth noting that compounds with a Dimethoxytrityl (DMT) group are widely used in the field of oligonucleotide synthesis .

For instance, “5 -O- (4,4 -Dimethoxytrityl)thymidine” is a pyrimidine that may be used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . This compound can be subsequently incorporated into oligodeoxynucleotides . It may be used as a research tool for antiviral and anticancer studies .

Orientations Futures

Propriétés

Numéro CAS |

172361-60-3 |

|---|---|

Nom du produit |

5/'-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/'-DEOXYGUANOSINE |

Formule moléculaire |

C34H36N6O6 |

Poids moléculaire |

624.69 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.